molecular formula C16H21N3 B1683666 Tripelennamine CAS No. 91-81-6

Tripelennamine

Cat. No.: B1683666
CAS No.: 91-81-6
M. Wt: 255.36 g/mol
InChI Key: UFLGIAIHIAPJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripelennamine is a first-generation antihistamine that is used primarily to treat allergic reactions such as hay fever, rhinitis, and urticaria. It was first patented in 1946 by Carl Djerassi and colleagues at CIBA in New Jersey. The compound is known for its antipruritic properties and is also used in the treatment of asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripelennamine can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with benzylamine, followed by the reaction with dimethylamine. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In industrial settings, this compound is produced by reacting 2-chloropyridine with benzylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with dimethylamine to produce this compound. The product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Tripelennamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tripelennamine has a wide range of applications in scientific research:

Mechanism of Action

Tripelennamine exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as itching, swelling, and redness. The compound also acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor, which may contribute to its overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tripelennamine is unique in its relatively low sedative action compared to other first-generation antihistamines. It also has a distinct chemical structure that allows it to act as a weak serotonin-norepinephrine-dopamine reuptake inhibitor, which is not commonly seen in other antihistamines .

Properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGIAIHIAPJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154-69-8 (mono-hydrochloride), 22306-05-4 (hydrochloride), 58044-99-8 (maleate (1:1)), 6138-56-3 (citrate (1:1))
Record name Tripelennamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023717
Record name Tripelennamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tripelenamine is an oily liquid with an amine odor. (NTP, 1992), Solid
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tripelennamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

365 to 374 °F at 1.7 mmHg (NTP, 1992), 19.3-20.5 °C @ 5 mm Hg
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPELENNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble (NTP, 1992), 1 G DISSOLVES IN: 0.77 ML WATER, 6 ML ALCOHOL, 6 ML CHLOROFORM, ABOUT 350 ML ACETONE; PRACTICALLY INSOL IN BENZENE, ETHER, ETHYL ACETATE /HYDROCHLORIDE/, MISCIBLE WITH WATER, 2.84e+00 g/L
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tripelennamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIPELENNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tripelennamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tripelennamine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/
Record name Tripelennamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIPELENNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

YELLOW OIL

CAS No.

91-81-6
Record name TRIPELENAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tripelennamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripelennamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripelennamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tripelennamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tripelennamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripelennamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPELENNAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5ORO99TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIPELENNAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tripelennamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tripelennamine
Reactant of Route 2
Reactant of Route 2
Tripelennamine
Reactant of Route 3
Reactant of Route 3
Tripelennamine
Reactant of Route 4
Reactant of Route 4
Tripelennamine
Reactant of Route 5
Reactant of Route 5
Tripelennamine
Reactant of Route 6
Tripelennamine
Customer
Q & A

Q1: How does tripelennamine exert its antihistaminic effects?

A1: this compound acts as a competitive antagonist at the histamine H1 receptor. [, ] This means it binds to the H1 receptor, blocking histamine from binding and triggering downstream effects like smooth muscle contraction and vasodilation. [, , ]

Q2: Does this compound interact with other receptor systems?

A2: While primarily known for its H1 receptor antagonism, studies suggest potential interactions with opiate receptors. [, ] Some studies even propose a potential for abuse, particularly in combination with opioids like pentazocine. [, , ] Further research is needed to fully understand these interactions.

Q3: Can this compound affect the sympathetic nervous system?

A3: this compound can indirectly influence the sympathetic nervous system. By inhibiting norepinephrine reuptake at nerve endings, it increases norepinephrine availability in the synaptic cleft. [, ] This can lead to potentiation of norepinephrine's effects on blood pressure and heart rate. [, , ]

Q4: How is this compound metabolized in the body?

A4: this compound undergoes extensive metabolism, primarily in the liver. [, ] Key metabolic pathways include N-demethylation, aromatic hydroxylation, and conjugation with glucuronic acid. [, , ]

Q5: What are the major metabolites of this compound identified in humans?

A5: Major metabolites identified include N-oxide of this compound, a quaternary ammonium N-glucuronide conjugate, and the O-glucuronide of hydroxythis compound. [, ]

Q6: Does phenobarbital pretreatment affect this compound elimination?

A6: Yes, phenobarbital pretreatment has been shown to accelerate the elimination of this compound and its metabolites. []

Q7: Does this compound interact with other drugs?

A7: this compound has shown interactions with various drugs. It can potentiate the effects of opioids like pentazocine, possibly contributing to their abuse potential. [, , ] It can also antagonize the actions of tyramine and bretylium, likely through a mechanism involving norepinephrine release and uptake. []

Q8: How does this compound influence pentazocine's effects?

A8: While this compound alone does not seem to suppress opiate withdrawal symptoms, it appears to enhance the euphoric effects of pentazocine and potentially reduce its dysphoric effects at higher doses. [, , ] This interaction might contribute to the abuse liability of the drug combination.

Q9: What are some known toxic effects of this compound?

A9: this compound can cause various adverse effects, particularly at high doses or with prolonged use. These can include drowsiness, dizziness, dry mouth, and gastrointestinal upset. [, ] In more severe cases, seizures, cardiovascular complications, and even death have been reported. [, , ]

Q10: Is there a risk of developing tolerance or dependence with this compound?

A10: While primarily known for its antihistaminic properties, there is evidence suggesting a potential for abuse and dependence with this compound, particularly when used in combination with opioids. [, , ]

Q11: Has this compound been investigated for applications beyond its antihistaminic properties?

A11: this compound's effects extend beyond histamine antagonism. Studies have investigated its potential role in influencing calcium utilization in smooth muscle contraction, [] modulating phospholipid metabolism in the brain, [] and its interaction with histamine receptors in various physiological processes. [, ]

Q12: Are there any specific bacterial strains resistant to this compound?

A12: Interestingly, certain Pseudomonas aeruginosa strains, particularly serotype O11 isolated from drug addicts, show resistance to the inhibitory effects of this compound. [] This finding suggests a potential link between drug abuse and the emergence of resistant bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.